4-Chlorooctan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77527-88-9 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-chlorooctan-3-one |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
FFISFMVOMYBBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CC)Cl |
Origin of Product |
United States |
Advanced Synthetic Protocols
Enantioselective Synthesis of Chiral Alpha-Chloroketones
The development of methods for the enantioselective synthesis of chiral α-chloroketones is of high importance, as the resulting enantiomerically enriched compounds are precursors for a variety of medicinally relevant molecules. nih.govresearchgate.net Organocatalysis has emerged as a powerful tool for these transformations, offering mild reaction conditions and high stereocontrol. nih.govd-nb.info
One prominent strategy involves the decarboxylative chlorination of β-ketocarboxylic acids. nih.govresearchgate.net This reaction can be catalyzed by chiral primary amines to afford tertiary α-chloroketones with high enantioselectivity. nih.gov For instance, the use of N-chlorosuccinimide (NCS) as the chlorine source in the presence of an organocatalyst allows for the efficient synthesis of these chiral building blocks. nih.gov The resulting α-chloroketones can undergo subsequent nucleophilic substitution reactions, such as with sodium azide (B81097) or alkyl thiols, often proceeding smoothly even at sterically hindered tertiary carbon centers. nih.gov
Another approach utilizes proline-based chiral organocatalysts to facilitate the asymmetric Darzens reaction between α-chloroketones and various aldehydes. rsc.org This method directly yields optically active di- and tri-substituted chiral epoxides with high product yields and excellent enantiomeric excesses (ee's). rsc.org
Furthermore, enantioselective protonation represents a distinct strategy for generating chiral α-chloroketones. d-nb.info Dual amine and photoredox catalysis has been employed for the synthesis of α-chloroketones through the enantioselective protonation of a catalytically generated prochiral chloroenamine. d-nb.info
The table below summarizes findings from an organocatalytic enantioselective decarboxylative chlorination study. nih.gov
Table 1: Organocatalytic Enantioselective Decarboxylative Chlorination of β-Ketocarboxylic Acids Reactions were generally carried out with 10 mol% of a chiral primary amine catalyst and 1.5 equivalents of N-chlorosuccinimide (NCS) in toluene. nih.gov
| Entry | R¹ Group | R² Group | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | Phenyl | Methyl | 24 | 93 | 93 |
| 2 | 4-Methoxyphenyl | Methyl | 24 | 96 | 92 |
| 3 | 4-Bromophenyl | Methyl | 24 | 94 | 94 |
| 4 | 2-Naphthyl | Methyl | 48 | 91 | 92 |
| 5 | Phenyl | Ethyl | 24 | 92 | 96 |
Phase-Transfer Catalysis in Chloroketone Synthesis
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This is achieved by a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction can occur. crdeepjournal.orgillinois.edu The advantages of PTC include milder reaction conditions, increased reaction rates, and often higher selectivity. crdeepjournal.org
In the context of chloroketone synthesis and reactions, chiral phase-transfer catalysis (CPTC) has been particularly effective for achieving asymmetric transformations. illinois.edu Modified cinchona alkaloids are frequently used as chiral catalysts. illinois.edu These catalysts can create a chiral environment that allows for enantioselective bond formation. beilstein-journals.org For example, CPTC has been successfully applied to the asymmetric Darzens reaction of α-chloroketones with aldehydes, yielding chiral epoxides with good diastereoselectivity and enantioselectivity. illinois.edu
The mechanism in liquid-liquid PTC generally involves the catalyst forming an ion pair with the nucleophile from the aqueous phase and transferring it into the organic phase to react with the electrophilic substrate. illinois.edu In solid-liquid PTC, the catalyst helps to solubilize the solid reactant in the organic phase. crdeepjournal.org Research has shown that chiral thiourea derivatives can also function as effective phase-transfer catalysts in the nucleophilic chlorination of racemic sulfonium (B1226848) salts to produce α-chloroketones with excellent yields and enantioselectivities. researchgate.net This process operates through a dynamic kinetic resolution, where multiple non-covalent interactions between the catalyst and substrate are key to achieving high enantioinduction. researchgate.net
Table 2: Cinchona Alkaloid-Derived Catalysts in Asymmetric Synthesis A summary of applications for Cinchona-derived phase-transfer catalysts in various asymmetric reactions. illinois.edu
| Reaction Type | Catalyst Type | Key Feature | Outcome |
|---|---|---|---|
| Alkylation | Modified Cinchona Alkaloids | Asymmetric alkylation of enolates | Access to enantiomerically pure unnatural amino acids |
| Epoxidation | Modified Cinchona Alkaloids | Asymmetric epoxidation of trans-enones | Excellent enantioselectivities |
| Darzens Reaction | Cinchona-derived Catalysts | Reaction of α-chloroketones with aldehydes | High diastereoselectivity and enantioselectivity |
Hydrochlorination of Unsaturated Ketone Precursors
The hydrochlorination of unsaturated ketone precursors represents a direct method for the synthesis of chloroketones. This reaction typically involves the addition of hydrogen chloride (HCl) across the carbon-carbon double bond of an α,β-unsaturated ketone. This process is an example of a conjugate addition or 1,4-addition. libretexts.org
In the general mechanism for the 1,4-conjugate addition of HCl to an α,β-unsaturated ketone, the nucleophilic chloride ion (Cl⁻) attacks the β-carbon of the alkene, which is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. libretexts.org This initial attack forms an enolate intermediate. Subsequent protonation of the enolate at the α-carbon by a proton source (H⁺) yields the initial keto-enol tautomer, which then rapidly tautomerizes to the more stable keto form, resulting in the final β-chloroketone product. libretexts.org However, for the synthesis of an α-chloroketone like 4-chlorooctan-3-one, the starting material would need to be an appropriate unsaturated precursor, such as oct-4-en-3-one, and the addition would need to be directed accordingly, which can be challenging to control regioselectively.
A more plausible route to this compound involves the direct chlorination of the parent ketone, octan-3-one. This method might use reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The regioselectivity of this reaction can sometimes be controlled by the reaction conditions, such as the use of a Lewis acid catalyst which may favor chlorination at a specific α-carbon by influencing the enol or enolate intermediate. vulcanchem.com
The addition of HCl to alkenes is a standard method for producing alkyl chlorides. For example, 3-chlorooctane (B74152) can be prepared by reacting octan-3-ol with concentrated HCl and a catalytic amount of zinc chloride. While not a direct synthesis of a chloroketone from an unsaturated ketone, this illustrates the fundamental hydrochlorination reaction. The synthesis of α-chloroketones via hydrochlorination of alkyne precursors is another established method, though less common for simple aliphatic chloroketones.
Nucleophilic Substitution (SN1/SN2) Pathways at the Chlorine-Bearing Carbon
The carbon atom bonded to the chlorine in this compound is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chlorine atom. cognitoedu.orgsavemyexams.comveerashaivacollege.org The specific pathway, either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), is influenced by several factors including the structure of the substrate, the strength of the nucleophile, and the solvent.
SN1 Pathway: An SN1 reaction proceeds in two steps, with the initial step being the slow departure of the leaving group (chloride ion) to form a carbocation intermediate. veerashaivacollege.orgscribd.com The secondary nature of the chlorine-bearing carbon in this compound can support the formation of a secondary carbocation. This intermediate would then be rapidly attacked by a nucleophile. The presence of a polar, protic solvent can stabilize this carbocation intermediate, favoring the SN1 pathway. csbsju.edu
SN2 Pathway: The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. veerashaivacollege.org This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. For secondary alkyl halides like this compound, the SN2 pathway is a possibility, though it may be slower than for a primary halide due to increased steric bulk. The stereochemical outcome of an SN2 reaction at a chiral center is inversion of configuration. lumenlearning.comlibretexts.orglibretexts.org
The table below summarizes the key characteristics of SN1 and SN2 reactions relevant to this compound.
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |
| Substrate | Favored by tertiary > secondary halides | Favored by primary > secondary halides |
| Stereochemistry | Racemization of a chiral center | Inversion of a chiral center. libretexts.orglibretexts.org |
| Solvent | Favored by polar, protic solvents. csbsju.edu | Favored by polar, aprotic solvents. iitk.ac.in |
Elimination Reaction Mechanisms (E1/E2)
Elimination reactions, where a small molecule (in this case, HCl) is removed to form an alkene, compete with nucleophilic substitution. The mechanism can be either E1 (elimination unimolecular) or E2 (elimination bimolecular).
E1 Mechanism: Similar to the SN1 pathway, the E1 reaction proceeds through a carbocation intermediate. matanginicollege.ac.in After the chloride ion leaves, a weak base can remove a proton from an adjacent carbon (a β-carbon) to form a double bond. matanginicollege.ac.inlumenlearning.com E1 reactions often occur under the same conditions as SN1 reactions (e.g., with weak bases and polar solvents) and can produce a mixture of substitution and elimination products. matanginicollege.ac.in The Zaitsev rule generally applies, meaning the more substituted (and thus more stable) alkene is the major product. iitk.ac.inmasterorganicchemistry.com
E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a β-proton simultaneously with the departure of the leaving group. iitk.ac.in This pathway requires a specific geometry where the β-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle) to each other. iitk.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in Strong, sterically hindered bases tend to favor elimination over substitution.
The following table outlines the main features of E1 and E2 elimination reactions.
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Base] |
| Mechanism | Two steps (carbocation intermediate). matanginicollege.ac.in | One step (concerted) |
| Base Strength | Weak bases are effective | Strong bases are required |
| Stereochemistry | No specific stereochemical requirement | Requires anti-periplanar geometry of H and leaving group. iitk.ac.in |
| Regioselectivity | Zaitsev's rule is generally followed. iitk.ac.in | Zaitsev's rule is followed, unless a sterically hindered base is used. lumenlearning.com |
Radical Reaction Mechanisms and Intermediates
Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. cornell.edu For this compound, radical reactions could be initiated by UV light or a radical initiator, which would cause the homolytic cleavage of a bond to form a radical. openstax.orgsavemyexams.com
A possible radical reaction is the reduction of the carbon-chlorine bond. This can be achieved using reagents like tri-n-butyltin hydride and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.org The reaction would proceed through a carbon-centered radical intermediate at the C4 position. This radical would then abstract a hydrogen atom from the tin hydride to complete the reduction. libretexts.org
Radical intermediates can also participate in addition reactions. For example, a radical generated at the C4 position could potentially add to a double bond of another molecule in a radical addition reaction. openstax.org
Stereochemical Outcomes and Chiral Induction in Reactions
The carbon at position 4 in this compound is a chiral center, meaning reactions at this carbon can have specific stereochemical outcomes.
SN2 reactions at a chiral center proceed with an inversion of configuration, where the nucleophile attacks from the side opposite to the leaving group. lumenlearning.comlibretexts.orglibretexts.org If the starting material is enantiomerically pure, the product will also be enantiomerically pure but with the opposite configuration.
SN1 reactions involve a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture (a 50:50 mix of both enantiomers) and a loss of optical activity. lumenlearning.comlibretexts.orglibretexts.org
Chiral Induction: In reactions that create a new stereocenter, if a chiral catalyst or reagent is used, it can influence the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer over the other. ethz.chsaskoer.ca For instance, in the reduction of the ketone group, a chiral reducing agent could lead to the formation of one enantiomer of the corresponding alcohol, 4-chlorooctan-3-ol, in excess.
The stereochemical fate of this compound in substitution reactions is summarized below.
| Reaction Pathway | Stereochemical Outcome at C4 |
| SN1 | Racemization (mixture of enantiomers). lumenlearning.comlibretexts.orglibretexts.org |
| SN2 | Inversion of configuration. lumenlearning.comlibretexts.orglibretexts.org |
Proton Transfer Reactions and Carbocation Rearrangements
Proton Transfer: Proton transfer is a fundamental step in many organic reactions. leah4sci.com In the context of this compound, the α-protons (on C2 and C5) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. These protons can be removed by a base to form an enolate intermediate. This is the first step in reactions like base-catalyzed halogenation or aldol-type reactions. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. mdpi.com
Carbocation Rearrangements: Carbocation intermediates, such as those formed in SN1 and E1 reactions, can undergo rearrangements to form a more stable carbocation. leah4sci.comyoutube.comlibretexts.org This typically occurs through a 1,2-shift of a hydride ion (H⁻) or an alkyl group. libretexts.orglibretexts.org In the case of the secondary carbocation formed from this compound, a 1,2-hydride shift from C5 to C4 is unlikely as it would still result in a secondary carbocation. However, if the substrate structure were different, for example, if C5 were a tertiary or quaternary carbon, rearrangement would be a more significant possibility to form a more stable tertiary carbocation. These rearrangements, when they occur, lead to the formation of constitutional isomers as products. libretexts.org
Advanced Characterization and Structural Elucidation in Academic Research
Spectroscopic Techniques for Mechanistic Insights and Complex Analysis
Spectroscopic methods are indispensable for probing the molecular structure of 4-Chlorooctan-3-one and for monitoring its formation and subsequent reactions in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for studying reaction mechanisms involving this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, the proton at the chlorinated carbon (C4) is expected to show a characteristic downfield shift due to the electronegativity of the adjacent chlorine atom and carbonyl group. This proton would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. Protons on the carbon adjacent to the carbonyl group (C2) would also be deshielded.
¹³C NMR spectroscopy offers further structural confirmation. The carbonyl carbon (C3) is predicted to have a chemical shift in the downfield region, typical for ketones, around 200-210 ppm. The carbon atom bonded to the chlorine (C4) would also exhibit a characteristic shift. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confirm the regioselectivity of chlorination reactions that produce this compound and distinguish it from its isomers. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively assign proton and carbon signals, which is crucial when analyzing reaction mixtures containing multiple isomers or byproducts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | Triplet | ~14 |
| C2 | Quartet | ~35 |
| C3 (C=O) | - | ~205-210 |
| C4 (CH-Cl) | Multiplet | ~60-70 |
| C5 | Multiplet | ~30-40 |
| C6 | Multiplet | ~25-35 |
| C7 | Multiplet | ~22 |
| C8 | Triplet | ~14 |
Infrared (IR) and UV-Visible Spectroscopy for Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and for monitoring reactions. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected to appear around 1715-1725 cm⁻¹. The presence of the chlorine atom alpha to the carbonyl group can slightly shift this frequency. Additionally, a characteristic absorption for the C-Cl bond stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
UV-Visible spectroscopy can be utilized to monitor the kinetics of reactions involving this compound, particularly those where a chromophore is formed or consumed. The carbonyl group in ketones exhibits a weak n→π* absorption in the UV region. Changes in the concentration of the ketone or the formation of conjugated systems during a reaction can be quantitatively monitored by measuring the change in absorbance over time, providing valuable data on reaction rates and mechanisms.
Table 2: Characteristic Infrared Absorption Frequencies for this compound (Note: Based on typical values for α-chloro ketones.)
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Carbonyl | C=O stretch | ~1715 - 1725 |
| Alkyl | C-H stretch | ~2850 - 3000 |
| Chloroalkane | C-Cl stretch | ~600 - 800 |
Mass Spectrometry (MS) in Pathway Elucidation and Product Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. The molecular ion peak (M+) would be observed, and due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M+ peak would be expected. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or its fragments.
The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways common to ketones and alkyl halides. Alpha-cleavage on either side of the carbonyl group is a major fragmentation route for ketones. This would result in the loss of an ethyl radical or a butyl radical, leading to the formation of acylium ions. Another significant fragmentation pathway could be the loss of a chlorine radical or a molecule of HCl. Analyzing the masses of these fragment ions helps to piece together the structure of the original molecule and identify it within a complex mixture.
Hyphenated Analytical Techniques for Comprehensive Mixture Analysis
In many research scenarios, this compound may be part of a complex mixture of reactants, products, and byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic or spectrometric detector, are essential for analyzing such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification.
This technique allows for the separation of this compound from its isomers (e.g., 2-chlorooctan-3-one or 3-chlorooctan-4-one) and other reaction components. The retention time from the GC provides one level of identification, while the mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides definitive structural confirmation. GC-MS is particularly valuable for quantifying the yield of this compound in a synthesis reaction and for identifying impurities.
Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS)
For more complex and less volatile mixtures, or when dealing with thermally sensitive compounds, the integrated platform of Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) offers unparalleled analytical power. This technique physically connects an HPLC for separation with both NMR and MS detectors, often in a parallel or sequential setup.
An LC-MS-NMR system would first separate the components of a reaction mixture containing this compound using liquid chromatography. A portion of the eluent is directed to the mass spectrometer for accurate mass measurement and initial identification, while the remainder flows to the NMR spectrometer for detailed structural elucidation. This approach is especially powerful for definitively identifying unknown byproducts or metabolites in complex matrices without the need for prior isolation of each component. While the sensitivity of NMR is lower than MS, stop-flow techniques can be employed where the chromatographic flow is paused to allow for the acquisition of high-quality NMR data, including 2D spectra, for specific peaks of interest.
Isotopic Labeling and Tracer Studies for Reaction Mechanism Determination
A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data specifically concerning isotopic labeling and tracer studies for the determination of reaction mechanisms involving this compound. While general methodologies for isotopic labeling of haloalkanes and ketones are well-established in organic chemistry, dedicated studies applying these techniques to this compound have not been reported in the accessible academic domain.
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insight into reaction mechanisms. molbase.compressbooks.pub This is achieved by replacing an atom in a reactant molecule with one of its isotopes, which can then be detected in the products, intermediates, or byproducts. Common isotopes used in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and chlorine-37 (³⁷Cl).
In the context of this compound, several types of reactions could be investigated using isotopic labeling, such as nucleophilic substitution at the carbon bearing the chlorine atom, or reactions involving the carbonyl group. For instance, labeling the chlorine atom with ³⁷Cl could help elucidate the mechanism of its substitution or elimination. Similarly, ¹³C labeling at various positions on the carbon backbone would allow for the tracking of skeletal rearrangements or fragmentation pathways.
Despite the potential for such studies to provide a deeper understanding of the reactivity of this compound, no specific research findings, detailed experimental data, or corresponding data tables are available. The synthesis of isotopically labeled this compound would be the first critical step for any such investigation. Plausible synthetic routes could involve the chlorination of an isotopically labeled octan-3-one or the oxidation of a correspondingly labeled 4-chlorooctan-3-ol. vulcanchem.com However, reports detailing the execution of these syntheses for the purpose of mechanistic studies are absent from the literature.
The lack of published research in this specific area means that no data tables detailing isotopic distribution in products, kinetic isotope effects, or other mechanistic insights derived from tracer studies for this compound can be presented.
Computational Chemistry and Theoretical Studies of 4 Chlorooctan 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chlorooctan-3-one. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which in turn governs its reactivity. researchgate.netsamipubco.comfortunejournals.com
The reactivity of a carbonyl compound is significantly influenced by the polarity of the carbonyl group and the nature of the substituents attached to the acyl group. allstudiesjournal.com For this compound, the chlorine atom at the alpha position is expected to have a notable effect on the electrophilicity of the carbonyl carbon. Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of carbonyl compounds towards nucleophiles. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound is crucial in determining the reaction pathway. stackexchange.com A lower LUMO energy for the carbonyl compound generally indicates a higher reactivity towards nucleophilic attack. stackexchange.com
Key Electronic Properties:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For α-chloroketones, the presence of the electronegative chlorine atom can lower the LUMO energy, potentially making the carbonyl carbon more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential around the carbonyl oxygen and the chlorine atom, and a region of positive potential around the carbonyl carbon, which is the likely site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the charges on individual atoms, revealing the extent of polarization in the C=O and C-Cl bonds.
Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar halogenated ketones.
| Property | Calculated Value | Significance |
| HOMO Energy | -9.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Density Functional Theory (DFT) Applications to Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method to study the energetics of chemical reactions, including those involving halogenated ketones. unh.edunih.govresearchgate.net By calculating the energies of reactants, products, and transition states, DFT can provide valuable information about reaction mechanisms, rates, and equilibria. researchgate.netscirp.org
For this compound, DFT can be applied to investigate various reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the α-chloro group. The calculations can help determine whether a reaction is thermodynamically favorable (by calculating the reaction enthalpy and Gibbs free energy) and kinetically feasible (by calculating the activation energy).
Example Application: Nucleophilic Addition to the Carbonyl Group
A common reaction for ketones is nucleophilic addition. DFT can be used to model the reaction of this compound with a nucleophile (e.g., a hydride source like NaBH₄). The calculations would involve optimizing the geometries of the reactants, the transition state, and the product (the corresponding chlorohydrin).
The following table presents hypothetical DFT-calculated energies for the reduction of this compound.
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants (this compound + BH₄⁻) | 0.0 | 0.0 |
| Transition State | +15.2 | +16.5 |
| Products (4-Chlorooctan-3-ol + BH₃) | -25.8 | -24.1 |
These hypothetical values suggest that the reaction is exothermic and exergonic, and has a moderate activation barrier.
Molecular Dynamics Simulations of Solvent-Substrate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. arxiv.org For this compound, MD simulations can provide insights into its behavior in different solvents. These simulations model the interactions between the solute (this compound) and the solvent molecules, revealing information about solvation shells, diffusion, and conformational changes.
The interactions between a solute and solvent can significantly influence reaction rates and mechanisms. For instance, the orientation of solvent molecules around the carbonyl group of this compound can affect the accessibility of the carbonyl carbon to a nucleophile.
Key Insights from MD Simulations:
Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This can reveal the structure of the solvation shells around the carbonyl group and the chlorine atom.
Hydrogen Bonding: In protic solvents like water or ethanol, MD simulations can quantify the extent of hydrogen bonding between the solvent and the carbonyl oxygen of this compound.
Conformational Analysis: The long alkyl chain of this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule in different solvents and identify the most stable conformations.
Potential Energy Surface Mapping for Transition States
A Potential Energy Surface (PES) is a mathematical representation of the energy of a molecular system as a function of its geometry. wikipedia.org Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, intermediates, and, most importantly, transition states. rsc.orgresearchgate.netresearchgate.net
For a reaction involving this compound, such as an Sₙ2 reaction at the carbon bearing the chlorine atom, computational methods can be used to map out the PES. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. The transition state is located at the saddle point on the PES, which corresponds to the highest energy point along the minimum energy path connecting reactants and products.
The information obtained from a PES map includes:
Activation Energy: The energy difference between the reactants and the transition state.
Reaction Pathway: The lowest energy path connecting reactants and products.
Presence of Intermediates: Local minima on the PES can indicate the existence of reaction intermediates.
In Silico Prediction of Spectroscopic Signatures and Reaction Outcomes
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its identification and characterization. rsc.orgdtaborgroup.com Furthermore, computational tools can be employed to predict the likely outcomes of its reactions. nih.govnih.govacs.orgacs.org
Predicted Spectroscopic Data:
¹³C NMR: The chemical shifts of the carbon atoms can be calculated. For this compound, the carbonyl carbon would be predicted to have a significant downfield shift.
¹H NMR: The chemical shifts and coupling constants of the hydrogen atoms can be predicted, aiding in the structural elucidation of the molecule and its reaction products.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. A strong absorption band corresponding to the C=O stretching vibration would be a key feature in the predicted IR spectrum.
The following table shows hypothetical predicted spectroscopic data for this compound.
| Spectroscopy | Key Predicted Feature | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~205 ppm |
| ¹H NMR | Proton on α-carbon (CHCl) | ~4.2 ppm |
| IR | C=O Stretch | ~1725 cm⁻¹ |
Prediction of Reaction Outcomes:
Computational tools can also predict the products of reactions involving this compound. For example, by comparing the activation energies for different possible reaction pathways, it is possible to predict which product is likely to be favored. This is particularly useful for understanding regioselectivity and stereoselectivity in its reactions.
Environmental Fate and Degradation Pathways of Chlorinated Octanones
Abiotic Transformation Processes
Abiotic processes are chemical reactions that occur without the involvement of microorganisms. For 4-Chlorooctan-3-one, the principal abiotic transformation pathways are hydrolysis and photochemical degradation.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, which is an α-chloro ketone, the presence of the carbonyl group significantly influences the reactivity of the carbon-chlorine bond.
Detailed Research Findings:
Nucleophilic Substitution: The primary mechanism for the hydrolysis of α-halo ketones is nucleophilic substitution (SN2), where a nucleophile (such as a hydroxide (B78521) ion) attacks the carbon atom bearing the halogen, displacing the chloride ion. nih.gov Studies on the hydrolysis of steroidal α-halo ketones have demonstrated that this reaction proceeds via an SN2 mechanism, leading to the formation of the corresponding α-hydroxy ketone. nih.gov In the case of this compound, hydrolysis would yield 4-hydroxyoctan-3-one.
Reaction Rate and Stereoselectivity: The rate of hydrolysis is dependent on the specific halogen, with the general reactivity order being Br > I > Cl for α-halo steroidal ketones. nih.gov The reaction can also be stereoselective. For instance, studies have shown that 16α-halo-17-keto steroids are selectively converted to the 16α-hydroxy derivative. nih.gov
Influence of pH: The hydrolysis of α-chloro ketones is influenced by pH. Under basic conditions, the reaction is facilitated. In the presence of a strong base, α-halo ketones can also undergo dehydrohalogenation to form alkenes. wikipedia.org
Epimerization: Under basic conditions, α-halo ketones can undergo epimerization, where the stereochemistry at the α-carbon is inverted. A brief treatment of 16α-chloro-3β-hydroxy-5-androsten-17-one with sodium hydroxide resulted in an equilibrium mixture of the 16α- and 16β-halo ketones. nih.gov
A proposed hydrolysis pathway for this compound is detailed in the table below.
| Reactant | Conditions | Primary Mechanism | Product |
| This compound | Aqueous, Basic | SN2 Nucleophilic Substitution | 4-Hydroxyoctan-3-one |
Photochemical degradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for chlorinated organic compounds in surface waters and the atmosphere. humboldt.educore.ac.uk
Detailed Research Findings:
Direct and Indirect Photolysis: Degradation can occur through direct absorption of light by the molecule or, more commonly, through indirect photolysis. Indirect photolysis is facilitated by photosensitizing agents present in natural waters, such as dissolved organic matter (DOM). humboldt.edu When DOM absorbs sunlight, it can produce highly reactive transient species, including hydroxyl radicals (•OH) and hydrated electrons (e-aq-). humboldt.educas.cn
Role of Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful, non-selective oxidizing agents that can react with a wide range of organic compounds, leading to their degradation. core.ac.ukscispace.com The reaction of •OH with chlorinated compounds can lead to the abstraction of a hydrogen atom or addition to an unsaturated bond, initiating a cascade of oxidative reactions.
Role of Hydrated Electrons (e-aq-): Hydrated electrons are potent reducing agents and play a significant role in the degradation of highly chlorinated compounds. humboldt.edunih.gov The reaction involves the transfer of an electron to the chlorinated molecule, leading to the dissociative cleavage of the carbon-chlorine bond. Research suggests that for compounds with a higher chlorine content, degradation by hydrated electrons can be more effective than by hydroxyl radicals. nih.gov
Atmospheric Degradation: In the atmosphere, this compound is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for the related compound 1-chlorooctane (B87089) is about 2 days, suggesting that this is a viable degradation pathway. nih.gov
| Process | Reactive Species | Mechanism | Significance |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Oxidative degradation | Effective for a wide range of organic pollutants. core.ac.ukscispace.com |
| Hydrated Electron (e-aq-) | Reductive dechlorination | Particularly important for highly chlorinated compounds. humboldt.edunih.gov | |
| Atmospheric Photolysis | Hydroxyl Radical (•OH) | Vapor-phase oxidation | Leads to an estimated atmospheric half-life of ~2 days for analogous compounds. nih.gov |
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. medcraveonline.com This is a crucial process determining the ultimate fate of many organic pollutants in soil and water.
While specific studies on this compound are scarce, the degradation of ketones and chlorinated compounds has been widely studied, allowing for predictions of its likely transformation pathways. Ketones are generally considered to be biodegradable under both aerobic and anaerobic conditions. enviro.wikifrtr.gov
Detailed Research Findings:
Aerobic Degradation: In the presence of oxygen, microorganisms can use organic compounds as a source of carbon and energy, potentially leading to their complete mineralization to carbon dioxide and water. epa.gov Some bacteria possess oxygenase enzymes that can initiate the breakdown of chlorinated compounds, often through a process called cometabolism. scispace.com
Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, chlorinated compounds can serve as electron acceptors for microbial respiration in a process known as reductive dechlorination. epa.govclu-in.org Studies on the pesticide chlordecone, a complex chlorinated ketone, have shown that it can be microbially transformed under anaerobic conditions, involving dechlorination and the opening of its cage structure. frontiersin.orgifremer.fr Sulfate-reducing bacteria like Desulfovibrio sp. have been implicated in these transformations. ifremer.fr
Cometabolism: This is a process where a microorganism, while metabolizing a primary substrate for growth, produces an enzyme or cofactor that coincidentally transforms another compound (the cometabolite). clu-in.org The degradation of many chlorinated solvents often occurs via cometabolism. epa.gov It is plausible that this compound could be transformed cometabolically by microorganisms utilizing other carbon sources in the environment.
Dechlorination, the removal of chlorine atoms from a molecule, is a critical step in the detoxification of organochlorine compounds. wikipedia.org This process significantly reduces the toxicity and persistence of the parent compound.
Detailed Research Findings:
Reductive Dechlorination: This is a key transformation pathway for chlorinated compounds in anaerobic environments. wikipedia.org Microorganisms mediate the sequential replacement of chlorine atoms with hydrogen atoms. epa.gov This process, also termed halorespiration, is a form of anaerobic respiration where the chlorinated compound is used as the terminal electron acceptor. clu-in.org
Abiotic Dechlorination: While biotic processes are dominant, abiotic dechlorination can also occur. For example, zero-valent iron (ZVI) can effectively dechlorinate organochlorine pesticides through chemical reduction. osti.gov Naturally occurring minerals like magnetite and iron sulfides can also contribute to the abiotic transformation of chlorinated compounds. epa.gov
Mechanistic Aspects: The ease of dechlorination can be influenced by the molecule's structure. For example, quantum chemical descriptors such as the charges on carbon and chlorine atoms can be correlated with the rate of reductive dechlorination. osti.gov
Mobility and Partitioning in Environmental Compartments
The mobility of this compound in the environment determines its distribution between soil, water, air, and biota. This behavior is primarily governed by its physicochemical properties, such as water solubility, vapor pressure, and its partitioning coefficients.
Detailed Research Findings:
Octanol-Water Partition Coefficient (Kow): This parameter measures the lipophilicity of a chemical and is a key indicator of its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment. libretexts.org While data for this compound is not available, the related compound 1-chlorooctane has a high log Kow of 4.73, indicating a strong tendency to partition into fatty tissues and organic carbon rather than remaining in the water phase. nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This coefficient describes the partitioning of a chemical between soil or sediment organic carbon and water. High Koc values indicate that the compound will be relatively immobile in soil and likely to be found associated with sediment in aquatic systems. industrialchemicals.gov.au Given the high lipophilicity suggested by the log Kow of 1-chlorooctane, this compound is expected to have a high Koc value and thus be strongly adsorbed to soil and sediment, limiting its mobility.
Volatilization: The tendency of a chemical to move from water or soil to the air is described by its Henry's Law constant and vapor pressure. 1-chlorooctane has a vapor pressure of 0.95 mmHg at 25°C, suggesting it has the potential to volatilize from dry and moist soil surfaces. nih.gov This indicates that atmospheric transport could be a relevant distribution pathway for chlorinated octanones.
The table below summarizes the estimated physicochemical properties and environmental partitioning behavior of this compound, based on data for the analogous compound 1-chlorooctane.
| Property | Value (for 1-Chlorooctane) | Implication for Environmental Partitioning | Reference |
| Log Kow | 4.73 | High potential for bioaccumulation and sorption to organic matter. | nih.gov |
| Water Solubility | Insoluble | Low mobility in aqueous systems; preferentially partitions to sediment. | nih.gov |
| Vapor Pressure | 0.95 mmHg @ 25°C | Potential for volatilization from soil and water surfaces. | nih.gov |
| Expected Koc | High (inferred) | Likely to be immobile in soil, with strong binding to organic carbon. | industrialchemicals.gov.au |
Soil and Sediment Sorption Studies
The interaction of chlorinated organic compounds with soil and sediment is a critical factor governing their mobility, bioavailability, and persistence in the environment. scialert.net Sorption, the process by which a chemical binds to solid particles, is influenced by the properties of both the chemical and the soil matrix. scialert.net For chlorinated compounds, key factors include soil organic matter content, clay content, and pH. scialert.netnih.gov
Research on various chlorinated organic compounds has consistently shown a strong positive correlation between sorption and the organic matter content of the soil. nih.gov The organic fraction of soil acts as a primary partition medium for lipophilic compounds. scialert.net This is evident in studies of 3,4-dichloroaniline (B118046), where sorption correlated best with soil organic matter rather than clay content or cation exchange capacity. nih.gov Similarly, for compounds like 1-chlorooctane, a structural analog of this compound, adsorption to suspended solids and sediment is an expected attenuation process. nih.gov
Soil pH can also play a significant role, particularly for compounds that can ionize. nih.gov For instance, liming acidic soils, which raises the pH, was found to reduce the sorption capacity for 3,4-dichloroaniline by approximately 50%, suggesting that pH can be a secondary determining factor after organic matter. nih.gov The sorption behavior of chlorinated compounds is often described using the Freundlich equation, which can characterize the distribution of the chemical between the solid and aqueous phases. nih.gov
Table 1: Factors Influencing the Sorption of Chlorinated Organic Compounds in Soil and Sediment
| Factor | Influence on Sorption | Description | Supporting Findings |
|---|---|---|---|
| Soil Organic Matter | Strong Positive Correlation | Lipophilic chlorinated compounds partition into the organic carbon fraction of soil, reducing their concentration in the soil pore water. scialert.netnm.gov | Sorption of 3,4-dichloroaniline correlated best with organic matter content. nih.gov A minimum level of organic matter is considered essential for an active microbial population that can degrade pesticides. scialert.net |
| Clay Content | Variable Influence | Clay minerals can contribute to sorption through surface adsorption and interactions, but the effect is often secondary to organic matter for non-polar organic compounds. scialert.netnih.gov | Sorption of 3,4-dichloroaniline did not correlate well with clay content. nih.gov |
| Soil pH | Significant Influence | Affects the surface charge of soil colloids and the ionization state of certain compounds. nih.gov | Raising soil pH from acidic to neutral levels decreased the sorption of 3,4-dichloroaniline by half. nih.gov |
| Compound Lipophilicity (Kow) | Strong Positive Correlation | Higher octanol-water partition coefficients (Kow) generally lead to stronger sorption to soil organic matter. nm.gov | Quantitative Structure-Activity Relationships (QSARs) show significant relationships between soil adsorption coefficients (Kom) and log Kow for chlorophenols, chlorobenzenes, and chloroanilines. nm.gov |
Volatilization Dynamics from Aqueous Systems
Volatilization is a key process that governs the transfer of chemical compounds from water bodies to the atmosphere. nih.gov This dynamic is primarily controlled by the compound's Henry's Law constant and vapor pressure. nih.govca.gov The Henry's Law constant (HLC) represents the partitioning of a chemical between air and water at equilibrium. ca.govhenrys-law.org
For chlorinated compounds, volatilization can be a significant fate process. Ketones as a chemical class exhibit variable environmental behavior, often partitioning between air and water compartments. rsc.org For 1-chlorooctane, a non-ketonic structural analog, the estimated HLC and vapor pressure indicate that volatilization from both moist and dry soil surfaces is likely to occur. nih.gov Based on its estimated HLC, the volatilization half-life for 1-chlorooctane from a model river is estimated to be 4 hours, and from a model lake, 5 days. nih.gov
The temperature of the system significantly affects the rate of volatilization. nih.gov An increase in temperature leads to a higher HLC, thereby favoring the transfer of the compound from the aqueous phase to the gas phase. ca.govnih.gov Studies on 12 chlorinated volatile organic compounds (CVOCs) demonstrated that the HLC could increase by a factor of 3 to 30 over a temperature range of 8 to 93°C. nih.gov This temperature dependence can be modeled using the Clausius-Clapeyron relationship. ca.gov
Table 2: Physicochemical Properties Relevant to Volatilization for 1-Chlorooctane (as a proxy for this compound)
| Property | Value | Significance for Volatilization | Source |
|---|---|---|---|
| Vapor Pressure | 0.95 mmHg (at 25°C) | Indicates the tendency of a substance to evaporate. A non-zero value suggests potential for volatilization from surfaces. nih.gov | nih.gov |
| Henry's Law Constant (HLC) | 6.0 x 10⁻² atm·m³/mol (estimated) | Quantifies the partitioning between air and water. This value suggests a tendency to volatilize from water. nih.gov | nih.gov |
| Water Solubility | Insoluble | Low water solubility often correlates with a higher tendency to escape the aqueous phase via volatilization. nih.gov | nih.gov |
| Volatilization Half-Life (River) | 4 hours (estimated) | Predicts rapid removal from shallow, moving water bodies. nih.gov | nih.gov |
| Volatilization Half-Life (Lake) | 5 days (estimated) | Predicts slower, but still significant, removal from deeper, less turbulent water bodies. nih.gov | nih.gov |
Isotopic Fractionation Studies for Degradation Assessment
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to track the degradation of contaminants in the environment. isodetect.deabas.org This method relies on measuring the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within a contaminant molecule. isodetect.deweebly.com During biodegradation, chemical reactions often proceed faster with molecules containing the lighter isotope, leading to an enrichment of the heavy isotope in the remaining pool of the contaminant. abas.org This change in isotopic ratio, known as isotopic fractionation, provides direct evidence of degradation, distinguishing it from non-destructive processes like dilution, sorption, or volatilization, which typically cause little to no fractionation. isodetect.deabas.org
The extent of isotopic fractionation is specific to the degradation reaction and mechanism. nih.govnih.gov For example, studies on chlorinated ethenes have shown that the carbon isotope fractionation measured during aerobic degradation is significantly smaller than that reported for anaerobic reductive dechlorination. nih.gov This allows CSIA to be used as a diagnostic tool to identify the specific type of degradation pathway occurring at a contaminated site. abas.orgnih.gov Similarly, dual-isotope analysis (e.g., carbon and chlorine) can provide even more detailed insights. For chlorinated phenols, oxidative dechlorination by soil enzymes resulted in a small but significant chlorine isotope effect and a slight inverse carbon isotope effect, a pattern clearly distinguishable from reductive dechlorination mechanisms. nih.gov
By establishing the isotopic fractionation factor (expressed as epsilon, ε) for a specific degradation pathway, CSIA can be used not only to prove that degradation is occurring but also to quantify its extent. isodetect.de This makes it an invaluable tool for assessing the effectiveness of natural attenuation or engineered bioremediation at sites contaminated with chlorinated compounds. isodetect.decluin.org
Table 3: Examples of Isotopic Fractionation (Enrichment Factors) for Various Chlorinated Compounds and Degradation Pathways
| Compound Class | Degradation Pathway | Isotope | Enrichment Factor (ε) | Significance | Source |
|---|---|---|---|---|---|
| Hexachlorocyclohexane (HCH) | Reductive Dechlorination (anaerobic) | Carbon (¹³C) | -3.4‰ to -3.9‰ | Provides a baseline for identifying anaerobic biodegradation of HCH isomers. | weebly.com |
| Hexachlorocyclohexane (HCH) | Aerobic Biodegradation | Carbon (¹³C) | -1.0‰ to -1.7‰ | The smaller fractionation value helps distinguish aerobic from anaerobic pathways. | weebly.com |
| Chlorinated Ethenes (e.g., TCE) | Cometabolic Degradation (aerobic) | Carbon (¹³C) | -1.1‰ | Low fractionation observed for TCE cometabolism. | nih.gov |
| Chlorinated Ethenes (e.g., VC) | Metabolic Degradation (aerobic) | Carbon (¹³C) | -3.2‰ to -5.7‰ | Larger fractionation for vinyl chloride degradation compared to TCE. | nih.gov |
| Chlorinated Phenols (e.g., 2,4,6-TCP) | Oxidative Dechlorination (enzymatic) | Chlorine (³⁷Cl) | 1.0022 (AKIE) | A small but significant effect indicating an oxidative pathway. | nih.gov |
| Chlorinated Phenols (e.g., 2,4,6-TCP) | Oxidative Dechlorination (enzymatic) | Carbon (¹³C) | 0.9945 (AKIE) | A slight inverse effect, further helping to distinguish the degradation mechanism. | nih.gov |
Applications and Derivatization in Advanced Organic Synthesis
4-Chlorooctan-3-one as a Building Block for Complex Molecules
The unique structural characteristics of this compound, namely the presence of both a ketone group and an electrophilic chlorine atom, make it a valuable building block in the synthesis of more complex molecular architectures. vulcanchem.com These functional groups provide dual points of reactivity, enabling chemists to construct intricate carbon skeletons and introduce diverse functionalities. cymitquimica.com
The ketone moiety can undergo a variety of reactions, including nucleophilic additions and reductions, while the chlorine atom is susceptible to nucleophilic substitution. This dual reactivity allows for sequential or one-pot transformations to build molecular complexity. For instance, the ketone can be transformed into an alcohol, which can then direct subsequent reactions or be a key feature in the final product. Simultaneously, the chlorine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, or carbanions, to introduce new functional groups or extend the carbon chain.
This strategic combination of reactive sites has been exploited in the synthesis of various complex organic molecules. Researchers have utilized this compound and similar chloroketones as starting materials to access a range of compounds, from pharmacologically relevant scaffolds to novel materials. vulcanchem.com The ability to perform selective modifications at either the ketone or the chlorinated carbon provides a powerful tool for the targeted synthesis of molecules with specific three-dimensional structures and properties. illinois.edu
Synthesis of Chiral Octanone Derivatives
The synthesis of chiral molecules is a critical endeavor in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity. This compound serves as a prochiral substrate for the synthesis of chiral octanone and octanol (B41247) derivatives. The stereoselective reduction of the ketone group is a common strategy to introduce a chiral center.
Various methods have been developed for the stereoselective reduction of β-chloro ketones. These include the use of chiral reducing agents, such as those derived from boranes, or enzymatic reductions. For example, certain fungi and yeasts have been shown to reduce similar compounds, like ethyl 4-chloro-3-oxobutanoate, with high enantioselectivity, producing the corresponding chiral hydroxyesters. nih.govresearchgate.net These biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical reductants.
The resulting chiral 4-chlorooctan-3-ol can then be used as a versatile intermediate. The chlorine atom can be displaced with retention or inversion of configuration, depending on the reaction conditions and the nucleophile, allowing for the synthesis of a variety of chiral compounds. Alternatively, the hydroxyl group can be used to direct further stereoselective reactions on the molecule. scielo.br The ability to control the stereochemistry at the C-3 position is crucial for the synthesis of biologically active molecules where a specific enantiomer is required for efficacy. researchgate.net
Integration into Liquid Crystalline Compound Research
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and other advanced materials. The synthesis of novel liquid crystalline compounds is an active area of research, and β-chloro ketones, structurally related to this compound, have been incorporated into the design of these materials. tandfonline.com
In one study, new liquid crystalline compounds containing a β-chloroketone moiety were synthesized. tandfonline.comtandfonline.com The synthesis involved the reaction of a β-hydroxyketone with hydrochloric acid to yield the corresponding β-chloroketone. tandfonline.comtandfonline.com This functional group was part of the terminal aliphatic chain of the liquid crystalline molecule. The presence of the β-chloroketone group was found to influence the mesomorphic properties of the compounds, such as the temperature range of the smectic phases. tandfonline.com
Specifically, the research demonstrated that esterification of phenols containing a β-chloroketone moiety with various acids could produce new liquid crystalline materials. tandfonline.comacu.edu.in The study of these compounds helps to elucidate the relationship between the molecular structure of the terminal chain and the resulting liquid crystalline properties. tandfonline.com While the direct use of this compound in published liquid crystal research is not explicitly detailed, the successful integration of analogous β-chloroketones highlights the potential of this class of compounds in the development of new mesogenic materials. acu.edu.inresearchgate.netpsgitech.ac.innih.govuobaghdad.edu.iqpsu.edu
Use in Precursor Synthesis for Specialty Chemicals
This compound is a valuable precursor in the synthesis of various specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries. vulcanchem.comontosight.aiontosight.ai The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition.
The reactivity of the chlorine atom in this compound makes it a useful intermediate for introducing the octanone backbone into larger molecules. For example, it can undergo nucleophilic substitution reactions with a variety of nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse range of derivatives. For instance, reaction with thioureas could lead to the formation of thioether compounds, which are of interest in agrochemical research. vulcanchem.com
Furthermore, the ketone functionality can be transformed into other functional groups, such as amines via reductive amination, which are common moieties in pharmaceutically active compounds. vulcanchem.com The ability to perform these transformations makes this compound a versatile starting material for the production of fine chemicals and complex intermediates. macsenlab.comcabb-chemicals.com The synthesis of such specialty chemicals often involves multi-step processes where the unique reactivity of precursors like this compound is essential for achieving the desired molecular architecture and functionality. rsc.orgfree.fr
Green Chemistry Principles in the Synthesis and Application of 4 Chlorooctan 3 One
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgjocpr.com An ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com
A plausible and common method for synthesizing 4-chlorooctan-3-one is through the direct α-chlorination of its precursor, octan-3-one. vulcanchem.com This can be achieved using various chlorinating agents. A comparative analysis of different synthetic routes highlights the varying degrees of atom economy and waste generation.
Table 1: Comparison of Atom Economy for Different Synthetic Routes to this compound
| Chlorinating Agent | Reaction | Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | C₈H₁₆O + SO₂Cl₂ → C₈H₁₅ClO + SO₂ + HCl | Sulfur dioxide, Hydrogen chloride | 47.5% |
| N-Chlorosuccinimide (NCS) | C₈H₁₆O + C₄H₄ClNO₂ → C₈H₁₅ClO + C₄H₅NO₂ | Succinimide (B58015) | 54.9% |
The calculations are based on the molecular weights of the reactants and the desired product, assuming 100% yield.
As shown in the table, the choice of chlorinating agent significantly impacts the atom economy of the synthesis. While sulfuryl chloride is an effective reagent, it generates gaseous byproducts (sulfur dioxide and hydrogen chloride) that are hazardous and contribute to waste. vulcanchem.com N-Chlorosuccinimide (NCS) offers a better atom economy, with succinimide as the main byproduct. researchgate.net The use of trichloroisocyanuric acid (TCCA) presents an even more atom-economical route. researchgate.net
Waste minimization strategies in the synthesis of this compound focus on:
Selection of high atom economy reactions: Prioritizing reagents like TCCA that incorporate a larger portion of their atoms into the final product. rsc.orgresearchgate.net
Recycling of byproducts: Where feasible, the collection and regeneration of byproducts can reduce waste. For example, the triphenylphosphine (B44618) oxide byproduct from certain chlorination reactions can be reconverted to the active chlorinating agent. google.com
Process optimization: Fine-tuning reaction conditions to maximize yield and minimize side reactions, thus reducing the formation of unwanted byproducts. acs.org
Development of Greener Solvents and Reaction Media
Traditional organic synthesis often relies on volatile and hazardous solvents that pose risks to human health and the environment. wikipedia.org Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. sigmaaldrich.com
In the context of α-chloroketone synthesis, research has explored several greener alternatives to conventional solvents like dichloromethane (B109758) and acetonitrile: wikipedia.orgwhiterose.ac.uk
Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for certain reactions. However, the low solubility of many organic substrates can be a limitation. encyclopedia.pub
Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, have negligible vapor pressure and can be tailored for specific applications. They have been shown to be effective media for the halogenation of ketones. wikipedia.org
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea. DESs are often biodegradable, non-toxic, and inexpensive, and have been successfully used in the synthesis of nitrogen-containing heterocyclic compounds from α-chloroketones. nih.govmdpi.com
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a greener alternative to tetrahydrofuran (B95107) (THF) and dichloromethane. sigmaaldrich.comresearchgate.net
Cyclopentyl methyl ether (CPME): This solvent is another greener alternative to THF and other ether solvents, offering higher boiling points and resistance to peroxide formation. sigmaaldrich.com
Table 2: Comparison of Properties of Selected Green Solvents
| Solvent | Source | Key Advantages | Potential Applications in Chloroketone Synthesis |
|---|---|---|---|
| Water | Abundant natural resource | Non-toxic, non-flammable, inexpensive | Phase-transfer catalyzed reactions |
| Ionic Liquids | Synthetic | Tunable properties, low volatility | Direct chlorination reactions |
| Deep Eutectic Solvents | Components can be from renewable sources | Biodegradable, low toxicity, low cost | Reactions involving α-chloroketones as intermediates |
| 2-Methyltetrahydrofuran | Renewable (e.g., corncobs) | Renewable source, good solvent properties | Replacement for THF and chlorinated solvents |
The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, represents an even greener approach, eliminating solvent waste entirely. core.ac.uk
Catalysis for Enhanced Efficiency and Reduced Environmental Impact
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a reduced environmental footprint. sigmaaldrich.comacs.org In the synthesis of this compound, catalysis can play a crucial role in improving the efficiency of the chlorination step.
Various catalytic systems have been developed for the α-chlorination of ketones:
Organocatalysis: Small organic molecules, such as thiourea (B124793) and its derivatives, have been shown to catalyze the chlorination of ketones with high efficiency and selectivity under mild conditions. researchgate.net These metal-free catalysts are often less toxic and more environmentally benign than their organometallic counterparts.
Phase Transfer Catalysis (PTC): PTC can be employed when the reactants are in different phases, for example, in a water-organic solvent system. This can facilitate the reaction between the ketone and the chlorinating agent, potentially avoiding the need for hazardous organic solvents.
Metal-based Catalysis: Transition metal catalysts, such as those based on copper or iron, can be effective in activating the ketone or the chlorinating agent. researchgate.netorganic-chemistry.org For instance, copper-catalyzed electrochemical chlorination of 1,3-dicarbonyl compounds has been reported, using hydrochloric acid as the chlorine source. researchgate.net
Photocatalysis: Visible-light-mediated photocatalysis offers a green and sustainable approach to chemical synthesis. nih.gov Heterogeneous photocatalysts have been developed for the synthesis of α-haloketones from various starting materials under ambient conditions. nih.gov
Table 3: Examples of Catalytic Systems for α-Chlorination of Ketones
| Catalyst Type | Example Catalyst | Chlorine Source | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | Thiourea | N-Chlorosuccinimide (NCS) | Mild conditions, high yields, metal-free | researchgate.net |
| Metal Catalyst | Copper(II) acetylacetonate | Alkylzinc halides (in cross-coupling) | High yields, mild conditions | organic-chemistry.org |
The use of catalysts not only improves the efficiency of the synthesis but can also lead to a reduction in waste by minimizing the need for stoichiometric reagents and enabling reactions with higher atom economy. rsc.org
Renewable Feedstock Utilization in Chloroketone Production
The twelfth principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. sigmaaldrich.com The synthesis of this compound traditionally relies on petrochemical sources for its precursor, octan-3-one. However, there is growing interest in producing chemicals from biomass, a renewable carbon source. royalsocietypublishing.orgnih.gov
Potential pathways for the production of octan-3-one from renewable feedstocks include:
Fermentation of biomass: Certain microorganisms can convert sugars derived from lignocellulosic biomass into a variety of platform chemicals, which can then be chemically transformed into ketones. nih.gov For example, 2,3-butanediol, a fermentation product, can be converted to methyl ethyl ketone. royalsocietypublishing.org Similar pathways could potentially be developed for longer-chain ketones.
Catalytic upgrading of bio-oils: Bio-oils, produced from the pyrolysis of biomass, are complex mixtures of oxygenated compounds. Through catalytic processes like hydrodeoxygenation and ketonization, these can be converted into valuable chemicals, including ketones.
Electrocatalytic conversion of biomass-derived acids: Carboxylic acids obtained from biomass can be electrochemically coupled (Kolbe electrolysis) or reduced to form hydrocarbons and ketones. royalsocietypublishing.orgnih.gov For instance, valeric acid could be a starting point for producing octane-based molecules. royalsocietypublishing.org
While the direct production of this compound from renewable feedstocks is still a developing area, the progress in biorefinery technologies offers promising avenues for a more sustainable chemical industry. nih.gov The use of bio-based solvents, such as 2-MeTHF derived from corncobs, is another way to incorporate renewable resources into the lifecycle of chemical products. sigmaaldrich.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Chlorooctan-3-one while minimizing by-products?
- Methodological Answer : The synthesis of this compound typically involves chlorination of octan-3-one using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). To minimize by-products, control reaction temperature (e.g., 0–5°C for slower kinetics) and use anhydrous conditions to prevent hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. For reproducibility, document molar ratios, solvent systems, and quenching procedures in detail .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Compare observed chemical shifts (e.g., carbonyl carbon at ~210 ppm in NMR, adjacent Cl-bearing carbon splitting in DEPT-135) with computational predictions (e.g., DFT calculations).
- IR Spectroscopy : Confirm C=O stretch (~1700–1750 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks at m/z 164 (M⁺ for C₈H₁₅ClO) and characteristic fragmentation patterns.
Report purity via GC or HPLC (>95% purity is standard for publication) and melting point consistency .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples in dark/light, humid/dry, and variable temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation via periodic GC-MS or NMR analysis. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document degradation products (e.g., hydrolysis to octan-3-ol) and recommend inert atmosphere storage for long-term stability .
Advanced Research Questions
Q. How can contradictions in reported NMR data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or stereochemical variations. Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) and standardized concentrations. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian). If stereoisomers are suspected, employ chiral chromatography or NOE experiments. Publish raw spectral data in supplementary materials to enable peer validation .
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The ketone group at C3 electronically deactivates the α-carbon, directing nucleophilic attack to the γ-position (C4). Use DFT calculations to map electron density and transition states. Experimentally, compare reaction outcomes with model compounds (e.g., octan-3-one vs. This compound) under SN1/SN2 conditions. Kinetic isotope effects (KIEs) and Hammett plots can further elucidate mechanisms .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Use QSAR models to estimate biodegradation rates (e.g., EPI Suite) and partition coefficients (log P). Molecular dynamics simulations can assess interactions with soil organic matter or aquatic systems. Validate predictions with lab-scale microcosm studies measuring hydrolysis rates, photodegradation (UV-Vis exposure), and microbial metabolism (e.g., OECD 301D test) .
Data Contradiction and Reproducibility
Q. Why might yields vary significantly across reported syntheses of this compound?
- Methodological Answer : Variations arise from differences in chlorinating agents, solvent purity, or workup protocols. Systematically test variables:
- Agent Reactivity : SO₂Cl₂ (highly reactive) vs. NCS (milder, fewer side reactions).
- Solvent Polarity : Hexane (non-polar) vs. dichloromethane (polar aprotic).
- Quenching Methods : Aqueous NaHCO₃ vs. brine.
Use design of experiments (DoE) to identify critical factors and optimize conditions. Report detailed protocols, including batch-specific reagent grades .
Q. How should researchers address inconsistencies in biological activity data for this compound derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and include positive/negative controls. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. Perform meta-analyses of published data to identify outliers or methodological biases. Share raw datasets and statistical codes to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
